Cas no 217186-15-7 (2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE)

2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE structure
217186-15-7 structure
Product Name:2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE
CAS No:217186-15-7
MF:C14H9ClF3NO2
MW:315.674973249435
MDL:MFCD00170137
CID:911989
PubChem ID:2735828
Update Time:2025-11-01

2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE
    • 1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone
    • 2-(4-ACETYLPHENOXY)-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
    • 1-acetyl-4-[3-chloro-5-(trifluoromethyl)(2-pyridyloxy)]benzene
    • AC1MC47D
    • AG-A-30174
    • CTK6G7027
    • MolPort-001-775-980
    • SBB054291
    • KMIJSBTYRYODBD-UHFFFAOYSA-N
    • 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl)ethanone
    • 1-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethan-1-one
    • CS-0333597
    • 2-(4-Acetophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
    • 1-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanone
    • 1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethan-1-one
    • 217186-15-7
    • DTXSID20370974
    • MS-6171
    • AKOS022169317
    • MFCD00170137
    • MDL: MFCD00170137
    • Inchi: 1S/C14H9ClF3NO2/c1-8(20)9-2-4-11(5-3-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3
    • InChI Key: KMIJSBTYRYODBD-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN=C1OC1C=CC(C(C)=O)=CC=1

Computed Properties

  • Exact Mass: 315.02700
  • Monoisotopic Mass: 315.0273907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 4.74870

2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:217186-15-7)2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE
Order Number:A1146289
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:04
Price ($):182.0
Email:sales@amadischem.com

Additional information on 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE

Introduction to 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE (CAS No. 217186-15-7)

2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE, identified by its CAS number 217186-15-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing a nitrogen atom, which is a key structural feature influencing its chemical reactivity and biological activity. The presence of multiple functional groups, including an acetophenoxyl moiety, a chloro substituent, and a trifluoromethyl group, makes this molecule a versatile intermediate in synthetic chemistry and a potential candidate for developing novel bioactive agents.

The acetophenoxyl group (C₆H₅OCH₃) contributes to the compound's solubility and interaction with biological targets, while the chloro substituent (Cl) enhances electrophilicity, facilitating further functionalization. The trifluoromethyl group (CF₃), on the other hand, is known for its ability to modulate metabolic stability and binding affinity in drug candidates. These structural features collectively make 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE a valuable building block in medicinal chemistry.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Research has demonstrated that pyridine-based compounds exhibit properties relevant to various therapeutic areas, including central nervous system disorders, inflammation, and infectious diseases. The specific arrangement of functional groups in 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE suggests potential applications in designing molecules that can interact with biological pathways involved in these conditions.

One of the most compelling aspects of this compound is its utility as a scaffold for drug discovery. The combination of electron-withdrawing and electron-donating groups creates a balance that allows for selective interactions with biological targets. For instance, the trifluoromethyl group can improve lipophilicity, enhancing membrane permeability and oral bioavailability, while the chloro substituent can participate in nucleophilic substitution reactions to introduce additional functional groups. This flexibility makes 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE an attractive candidate for further derivatization.

Recent studies have highlighted the role of pyridine derivatives in modulating enzyme activity. Enzymes are critical targets in drug development due to their involvement in numerous physiological processes. The structural features of 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE, particularly the presence of an oxygen-rich moiety and halogen substituents, suggest potential interactions with enzymes such as kinases and phosphodiesterases. These interactions could lead to the development of novel inhibitors with therapeutic potential.

The agrochemical industry has also shown interest in pyridine derivatives due to their role as intermediates in pesticide and herbicide formulations. The structural complexity of compounds like 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE allows for the design of molecules that can selectively target pests while minimizing environmental impact. The acetophenoxyl group, for example, can be modified to enhance binding to biological receptors in pests, improving efficacy.

Synthetic methodologies play a crucial role in the production of complex molecules like 2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE. Advanced synthetic techniques have enabled chemists to construct these molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing diverse functional groups into the pyridine core. These methods not only improve efficiency but also allow for greater control over stereochemistry, which is essential for biological activity.

The pharmacokinetic properties of pyridine derivatives are another area of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing their therapeutic potential. The presence of electronegative groups like fluorine atoms can influence metabolic stability by affecting reaction rates with enzymes such as cytochrome P450 oxidases. This knowledge helps in designing molecules that exhibit favorable pharmacokinetic profiles.

In conclusion,2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE (CAS No. 217186-15-7) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features make it a versatile intermediate for developing bioactive agents targeting various diseases and agricultural challenges. Continued research into its synthesis, biological activity, and pharmacokinetic properties will likely uncover new opportunities for innovation in drug discovery and crop protection.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:217186-15-7)2-(4-ACETOPHENOXY)-3-CHLORO-5-TRIFLUOROMETHYL PYRIDINE
A1146289
Purity:99%
Quantity:25g
Price ($):182.0
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